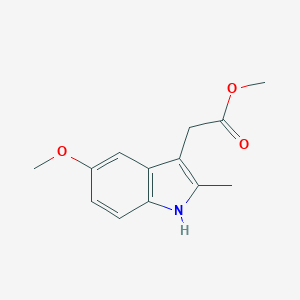
methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
Descripción general
Descripción
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is a chemical compound with the molecular formula C13H15NO3 . It has a molecular weight of 233.26 g/mol . This compound is also known by other names such as Methyl 5-Methoxy-2-methylindole-3-acetate and 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-, methyl ester .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C13H15NO3/c1-8-10(7-13(15)17-3)11-6-9(16-2)4-5-12(11)14-8/h4-6,14H,7H2,1-3H3 . The Canonical SMILES string is CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)OC . These strings provide a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 233.26 g/mol . Its XLogP3-AA value, which is a measure of its lipophilicity, is 2.2 .Aplicaciones Científicas De Investigación
Role in Synthesis of Indole Derivatives
Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology. This compound is used in the synthesis of indole derivatives, which have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and various disorders in the human body .
Anti-Inflammatory and Analgesic Activity
Some derivatives of this compound have shown significant anti-inflammatory activity compared to the reference drug indomethacin. They have also demonstrated analgesic activity, making them potential candidates for pain management .
Cyclooxygenase Inhibition
Certain derivatives of this compound have been found to inhibit cyclooxygenase (COX), particularly COX-2. This makes them potential candidates for the development of anti-inflammatory drugs that are less likely to cause gastric side effects .
Role in Organic Synthesis
This compound is employed as a reactant in various organic synthesis reactions, including the preparation of indolylquinoxalines by condensation reactions, preparation of alkylindoles via Ir-catalyzed reductive alkylation, arylation reactions using a palladium acetate catalyst, enantioselective Friedel-Crafts alkylation, and stereoselective synthesis of cyclopentaindolones via stereoselective [3+2] cyclopentannulation .
Binding to Human Serum Albumin
The plant hormone, indole-3-acetic acid (IAA), and its ring-substituted derivatives, including this compound, have recently attracted attention as promising pro-drugs in cancer therapy due to their ability to bind to human serum albumin .
Anti-HIV Activity
Some novel indolyl derivatives, which can be synthesized using this compound, have shown potential as anti-HIV-1 agents .
Direcciones Futuras
The future directions for the study of this compound could include further investigation into its chemical properties, potential applications, and safety profile. Additionally, more research could be conducted to explore its derivatives and their potential uses, such as the chemoprotective effects of MMINA .
Mecanismo De Acción
Target of Action
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, also known as Methyl 5-methoxy-2-methyl-1H-indole-3-acetate, is an indole derivative . Indole derivatives are known to have a broad spectrum of biological activities and can bind with high affinity to multiple receptors . They are important types of molecules in cell biology and play a significant role in the treatment of various disorders .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that they can interact with and influence a wide range of biochemical pathways.
Pharmacokinetics
The physiochemical properties of similar indole derivatives suggest that they could have good drug-like properties .
Result of Action
Some indole derivatives have been found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin .
Action Environment
The action, efficacy, and stability of Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate can be influenced by various environmental factors. For instance, it is known that the compound is a plant growth regulator and plays a role in plant growth and development . This suggests that its action could be influenced by factors such as light, temperature, and the presence of other plant hormones.
Propiedades
IUPAC Name |
methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-10(7-13(15)17-3)11-6-9(16-2)4-5-12(11)14-8/h4-6,14H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUNCKSXPPDNRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40226782 | |
| Record name | Methyl 5-methoxy-2-methyl-1H-indole-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate | |
CAS RN |
7588-36-5 | |
| Record name | 5-Methoxy-2-methylindole-3-acetic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7588-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-methoxy-2-methyl-1H-indole-3-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007588365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 5-methoxy-2-methyl-1H-indole-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-methoxy-2-methyl-1H-indole-3-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.635 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

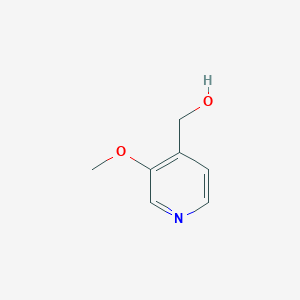
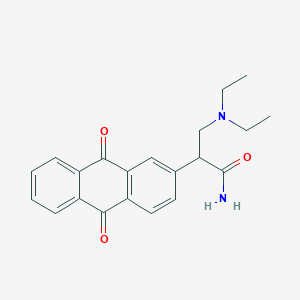


![(+)-3-[3-(Tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole maleate](/img/structure/B28685.png)
![4-[4-[(2R)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine](/img/structure/B28687.png)

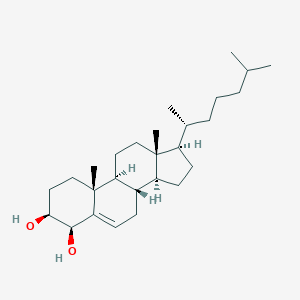

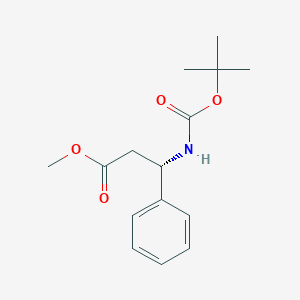
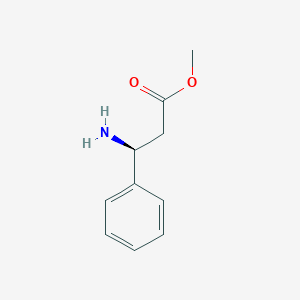
![N-((1R,3s,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide](/img/structure/B28707.png)
![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime](/img/structure/B28711.png)
![4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid Methyl Ester](/img/structure/B28717.png)